molecular formula C11H15NO B13595995 [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol

[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol

Cat. No.: B13595995
M. Wt: 177.24 g/mol
InChI Key: HZGVWCMQDOKHMV-UHFFFAOYSA-N
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Description

[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol is an organic compound with a unique structure that includes an indane backbone substituted with a methylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol typically involves the following steps:

    Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where an aldehyde or ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, where formaldehyde reacts with the indane derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxylic acid or aldehyde.

    Reduction: Reduction reactions can convert the methylamino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds with active sites, while the indane backbone provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [6-(amino)-2,3-dihydro-1H-inden-5-yl]methanol: Similar structure but with an amino group instead of a methylamino group.

    [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

The presence of both the methylamino and hydroxymethyl groups in [6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol provides unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol

InChI

InChI=1S/C11H15NO/c1-12-11-6-9-4-2-3-8(9)5-10(11)7-13/h5-6,12-13H,2-4,7H2,1H3

InChI Key

HZGVWCMQDOKHMV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2CCCC2=C1)CO

Origin of Product

United States

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